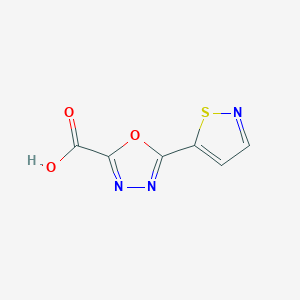
5-(Isothiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and an oxadiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiosemicarbazide with ethyl chloroacetate to form a thiazole intermediate, which is then reacted with hydrazine hydrate and carbon disulfide to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to a more saturated form.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Wirkmechanismus
The mechanism of action of 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with various molecular targets. For example, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar biological activities.
Thiazole derivatives: Compounds with a thiazole ring also exhibit antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid apart is the combination of both the thiazole and oxadiazole rings in a single molecule.
Eigenschaften
Molekularformel |
C6H3N3O3S |
|---|---|
Molekulargewicht |
197.17 g/mol |
IUPAC-Name |
5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O3S/c10-6(11)5-9-8-4(12-5)3-1-2-7-13-3/h1-2H,(H,10,11) |
InChI-Schlüssel |
PMJMWKQRHZUPMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SN=C1)C2=NN=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


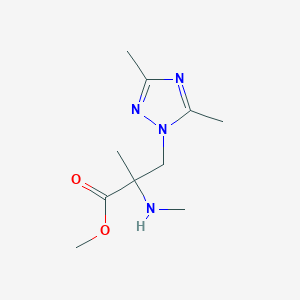

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-[({4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanamide](/img/structure/B13544187.png)

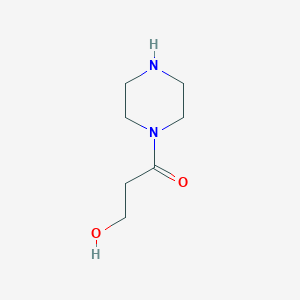
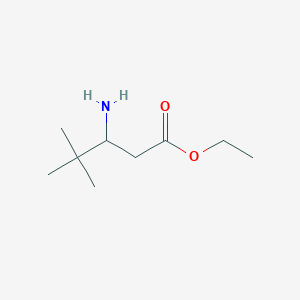
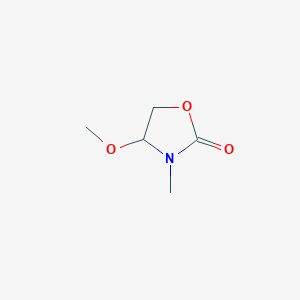
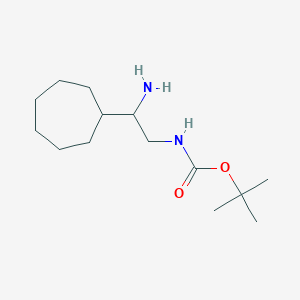

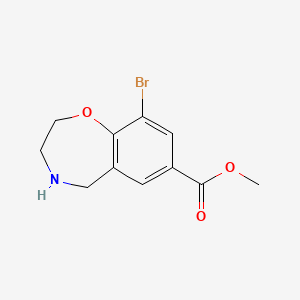
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)



